3-(p-Tolyl)azetidine hydrochloride

CAS No.: 7606-36-2

Cat. No.: VC17878614

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7606-36-2 |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | 3-(4-methylphenyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |

| Standard InChI Key | BAHSOYSZQWRWHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2CNC2.Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

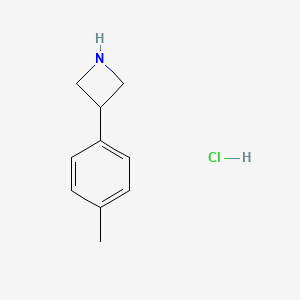

3-(p-Tolyl)azetidine hydrochloride consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) bonded to a p-tolyl group at the 3-position. The hydrochloride salt forms via protonation of the azetidine nitrogen, yielding a chloride counterion. Key structural details include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | 3-(4-methylphenyl)azetidine hydrochloride |

| SMILES | CC1=CC=C(C=C1)C2CNC2.Cl |

| InChIKey | BZYJWDPMIYLNOX-UHFFFAOYSA-N (base) |

The para-methyl group on the aromatic ring enhances lipophilicity, potentially improving membrane permeability in biological systems .

Spectroscopic and Analytical Data

-

NMR: For the free base (3-(p-tolyl)azetidine), NMR (CDCl₃) exhibits signals at δ 7.18 (d, J = 8.0 Hz, 2H) and 7.36 (d, J = 8.2 Hz, 2H) for the aromatic protons, δ 2.35 (s, 3H) for the methyl group, and δ 4.09–4.19 (m, 3H) for the azetidine ring .

-

Mass Spectrometry: The base compound ([M+H]⁺) shows a predicted m/z of 148.11208, with a collision cross-section of 128.5 Ų .

Synthetic Methodologies

Ring-Opening and Functionalization

Azetidines are often synthesized via strain-release reactions or ring-opening of azabicyclo[1.1.0]butanes. For 3-(p-tolyl)azetidine hydrochloride, a two-step approach is typical:

-

Formation of the Azetidine Base:

-

Hydrochloride Salt Formation:

Optimization and Scalability

Patent literature describes large-scale synthesis using:

-

Catalytic Deprotection: Removal of silyl or Boc protecting groups under acidic conditions (e.g., HCl in THF) with yields exceeding 60% .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/ether mixtures ensures high purity .

Reactivity and Functionalization

C–H Activation

The azetidine ring’s strained geometry facilitates regioselective C–H functionalization. Palladium-catalyzed arylation at the C3 position has been demonstrated for analogs, enabling diversification into complex pharmacophores . For example:

This method could be adapted for 3-(p-tolyl)azetidine to introduce substituents at the nitrogen or adjacent carbons .

Strain-Release-Driven Reactions

The azetidine ring’s 83° bond angles (vs. 109.5° in pyrrolidine) confer high reactivity. Strain-release strategies, such as anion relay cascades, enable rapid assembly of sp³-rich heterocycles . For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume